molecular formula C30H56O5 B12662751 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate CAS No. 93981-22-7

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate

Cat. No.: B12662751
CAS No.: 93981-22-7
M. Wt: 496.8 g/mol
InChI Key: SXJPEFGFOXWMFO-CCEZHUSRSA-N
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Description

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate is an organic compound with the molecular formula C30H56O5 It is a derivative of malic acid, where the hydroxyl groups are esterified with 2-ethylhexyl and octadec-9-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate typically involves the esterification of malic acid with 2-ethylhexanol and octadec-9-enol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release malic acid and the corresponding alcohols, which can then participate in various biochemical processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethylhexyl) 1-(octadec-9-enyl) malate: Unique due to its specific ester groups.

    (Z)-1-(octadec-9-enyl) 4-octyl malate: Similar structure but different ester groups.

    Octadec-9-enyl 2-ethylhexyl 2-hydroxybutanedioate: Another ester derivative of malic acid with different substituents.

Uniqueness

This compound stands out due to its specific combination of ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study.

Properties

CAS No.

93981-22-7

Molecular Formula

C30H56O5

Molecular Weight

496.8 g/mol

IUPAC Name

4-O-(2-ethylhexyl) 1-O-[(E)-octadec-9-enyl] 2-hydroxybutanedioate

InChI

InChI=1S/C30H56O5/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-34-30(33)28(31)25-29(32)35-26-27(6-3)23-8-5-2/h14-15,27-28,31H,4-13,16-26H2,1-3H3/b15-14+

InChI Key

SXJPEFGFOXWMFO-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C(CC(=O)OCC(CC)CCCC)O

Origin of Product

United States

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